![molecular formula C18H13F3N2O2S B2520188 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1903591-63-8](/img/structure/B2520188.png)
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives and their complexes has been explored in various studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequent coordination with copper(II) ions produced three distinct copper(II) complexes . Another study reported the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate (TFBen) as a CO source, achieving yields up to 98% . Additionally, a synthetic process for 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was developed through a five-step process, including chlorination, aminolysis, reduction, condensation, and reduction, with a final yield of 54.5% .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to characterize the benzamide derivatives and their copper(II) complexes . X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles. The coordination of the ligands and chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion . In another study, the crystal structure of N-benzoyl-N',N''-bis(pyrrolidinyl)phosphoric triamide was determined, revealing significant shortening of the P.N bond lengths and planarity of the nitrogen atoms .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was assessed through their cytotoxic activity against various human cancer cell lines. The N-(pyridine-2-ylcarbamothioyl)benzamide derivatives did not exhibit cytotoxic activity, whereas the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines . The complexes had smaller IC50 values compared to the benzamide derivatives, indicating higher potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were influenced by their molecular structures. For instance, the coordination geometry around the copper(II) ion in the complexes contributed to their stability and reactivity . The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalysis of triethylamine resulted in a high yield of 87.8%, demonstrating the influence of reaction conditions on product yield . The crystal structure analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed different modes of supramolecular aggregation, which could affect the solubility and other physical properties of these compounds .
Scientific Research Applications
Molecular Synthesis and Characterization
The synthesis and biological evaluation of structurally related compounds, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), highlight the process of designing isotype-selective small molecule inhibitors targeting histone deacetylases (HDACs) for anticancer applications. This compound demonstrates the potential of structurally similar compounds in blocking cancer cell proliferation and inducing apoptosis, showcasing a methodological approach to drug discovery (Zhou et al., 2008).
Coordination Polymers
Research into coordination polymers formed from flexible bis(2-pyridyl) ligands and silver ions indicates the importance of ligand choice and stoichiometry in determining the resultant structures. These findings suggest avenues for the synthesis of novel materials with potential applications in catalysis, molecular recognition, and nanotechnology (Oh, Stern, & Mirkin, 2005).
Analytical Applications
Studies on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances offer insights into the analytical applications of related compounds. These findings underline the effectiveness and simplicity of developed methods for quality control in pharmaceuticals, demonstrating the broader applicability of related compounds in analytical chemistry (Ye et al., 2012).
Material Science
Research on hybrid mesoporous materials synthesized from rice husk and 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide illustrates the potential of such compounds in catalysis and material science. This work presents a novel approach to leveraging agricultural waste for the development of heterogeneous catalysts, pointing towards sustainability in materials science (Ameram & Adam, 2019).
Molecular Docking and Screening
The synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities showcase the potential utility of structurally similar compounds in the development of new therapeutic agents. This research emphasizes the role of molecular structure in biological activity and offers a methodological framework for discovering new drugs (Flefel et al., 2018).
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-14-5-3-13(4-6-14)17(24)23-11-12-7-8-22-15(10-12)16-2-1-9-26-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCLOMGFDXFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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